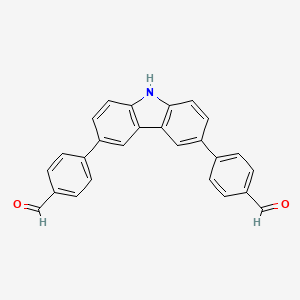
4,4'-(9H-Carbazole-3,6-diyl)dibenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde is an organic compound with the molecular formula C26H17NO2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde typically involves the reaction of carbazole with benzaldehyde derivatives. One common method is the condensation reaction between carbazole and 4-formylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures .
化学反応の分析
Types of Reactions
4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid.
Reduction: 4,4’-(9H-Carbazole-3,6-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, leading to changes in cellular functions. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes .
類似化合物との比較
Similar Compounds
4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains carbazole units linked by a biphenyl group.
9,9′-[1,1′-Biphenyl]-4,4′-diylbis[3,6-di-tert-butyl-9H-carbazole]: A more complex derivative with additional tert-butyl groups.
Uniqueness
4,4’-(9H-Carbazole-3,6-diyl)dibenzaldehyde is unique due to its dual aldehyde functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with various substrates makes it valuable in both research and industrial settings .
特性
分子式 |
C26H17NO2 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
4-[6-(4-formylphenyl)-9H-carbazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C26H17NO2/c28-15-17-1-5-19(6-2-17)21-9-11-25-23(13-21)24-14-22(10-12-26(24)27-25)20-7-3-18(16-29)4-8-20/h1-16,27H |
InChIキー |
ACSALCRRSHFUNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


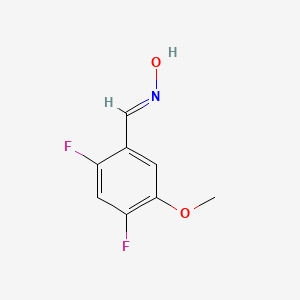
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
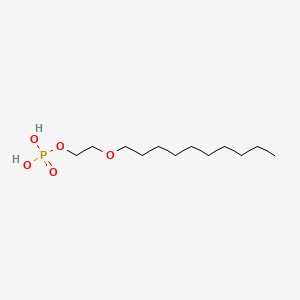
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoic acid](/img/structure/B14771775.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
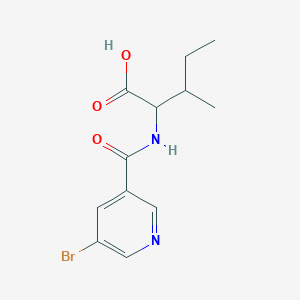
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)
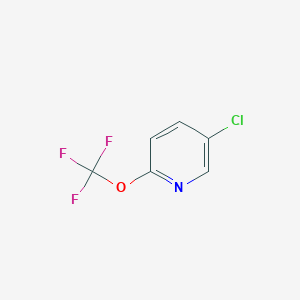
![4,5-Dibromobenzo[d][1,3]dioxole](/img/structure/B14771796.png)
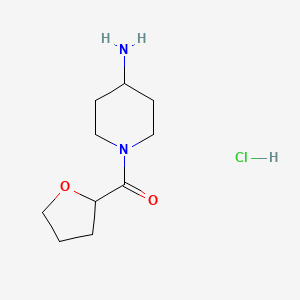
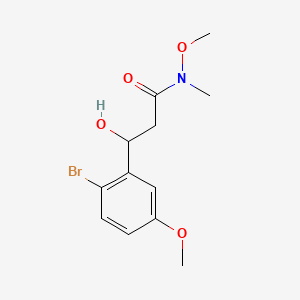
![Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride](/img/structure/B14771813.png)
